Methylsulfonylpentachlorobenzene

Description

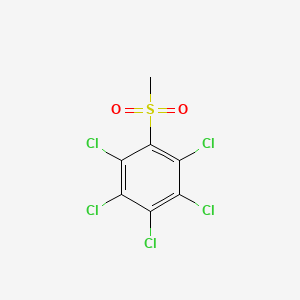

Methylsulfonylpentachlorobenzene (C₆Cl₅SO₂CH₃) is a polychlorinated aromatic compound featuring a pentachlorobenzene core substituted with a methylsulfonyl (-SO₂CH₃) group. Notably, pentachloro(methylthio)benzene (C₆Cl₅SCH₃), a structurally related compound with a methylthio (-SCH₃) substituent instead of methylsulfonyl, is identified as a pesticide metabolite and environmental contaminant . The distinction between "methylthio" (sulfide) and "methylsulfonyl" (sulfone) groups is critical, as sulfones exhibit greater oxidative stability and polarity compared to sulfides.

Properties

CAS No. |

67646-65-5 |

|---|---|

Molecular Formula |

C7H3Cl5O2S |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

1,2,3,4,5-pentachloro-6-methylsulfonylbenzene |

InChI |

InChI=1S/C7H3Cl5O2S/c1-15(13,14)7-5(11)3(9)2(8)4(10)6(7)12/h1H3 |

InChI Key |

VMFKDZZSEHJOSP-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Other CAS No. |

67646-65-5 |

Synonyms |

methylsulfonylpentachlorobenzene PCPSO2Me pentachlorophenyl methyl sulfone |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methylsulfonylpentachlorobenzene with key analogs:

Physicochemical Properties

- Polarity : this compound is expected to exhibit higher polarity than its methylthio analog due to the electron-withdrawing sulfonyl group, influencing solubility in aqueous systems.

- Stability : Sulfonyl derivatives resist oxidation compared to sulfides, which can oxidize to sulfones under environmental conditions .

- Environmental Persistence : Chlorinated benzenes, including pentachloroanisole and pentachlorobenzene, demonstrate long half-lives in soil (years to decades) due to strong C-Cl bonds and low biodegradability .

Research Findings and Environmental Impact

Toxicity and Bioaccumulation

Analytical Detection

Analytical standards for related compounds (e.g., pentachloroanisole at 100 µg/mL in methylene chloride) are commercially available, enabling quantification via GC-MS . This compound would likely require similar methodologies, with derivatization steps to enhance volatility.

Limitations and Knowledge Gaps

- Nomenclature Conflicts: The provided evidence emphasizes pentachloro(methylthio)benzene (C₆Cl₅SCH₃) rather than the sulfonyl variant.

- Data Scarcity : Direct studies on this compound are absent in the evidence, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.